Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-
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Description
Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, also known as Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, is a useful research compound. Its molecular formula is C23H24BrN3O3 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
Ergoline derivatives, particularly Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, have gained attention in pharmacological research due to their potential therapeutic applications. This compound is structurally related to Nicergoline, a drug used for cognitive enhancement and neuroprotection in age-related conditions such as Alzheimer's disease. This article reviews the biological activity of this ergoline derivative, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H26BrN3O3
- Molecular Weight : 484.39 g/mol
- CAS Number : 58001-19-7
- Solubility : Slightly soluble in acetonitrile and DMSO; slightly soluble in methanol .
Neuroprotective Effects
Ergoline derivatives are known for their neuroprotective properties. Specifically:
- Cognitive Enhancement : Similar to Nicergoline, Ergoline-8-methanol has been shown to enhance cognitive function by protecting neurons from β-amyloid toxicity, a hallmark of Alzheimer's disease .
- Anti-inflammatory Properties : The compound inhibits the release of inflammatory mediators from activated microglia and astrocytes, thereby reducing neuronal cell death associated with neuroinflammation .
The biological activity of Ergoline-8-methanol can be attributed to several mechanisms:
- Neurotrophic Factor Modulation : It promotes the upregulation of neurotrophic factors, which are crucial for neuron survival and function.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .
Comparative Biological Activity
A comparative analysis of related ergoline compounds highlights the unique properties of Ergoline-8-methanol:
Compound Name | Neuroprotective Effect | Anti-inflammatory Activity | Antioxidant Activity |
---|---|---|---|
Nicergoline | Yes | Yes | Moderate |
Ergoline-8-methanol | Yes | Strong | High |
Study 1: Neuroprotection Against β-Amyloid Toxicity
A study assessed the effects of Ergoline-8-methanol on cultured neurons exposed to β-amyloid. The results indicated a significant reduction in neuronal death compared to untreated controls. The mechanism was linked to enhanced expression of neurotrophic factors and decreased inflammatory responses.
Study 2: In Vivo Efficacy in Animal Models
In an animal model of cognitive impairment, Ergoline-8-methanol administration resulted in improved performance on memory tasks. Histological examinations revealed reduced markers of neuroinflammation and increased neuronal survival rates in treated animals compared to controls.
Properties
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O3/c1-27-12-14(13-30-22(28)16-6-17(24)11-25-9-16)8-23(29-2)18-4-3-5-19-21(18)15(10-26-19)7-20(23)27/h3-6,9-11,14,20,26H,7-8,12-13H2,1-2H3/t14-,20-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVMGWGWJIGIR-ZTWLPKFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956708 |
Source
|
Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-46-1 |
Source
|
Record name | Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035264461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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